molecular formula C11H8BrN3O3 B5560444 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide

Cat. No. B5560444
M. Wt: 310.10 g/mol
InChI Key: JWPVIAINLKWUMW-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antipsychotic Agent Research

  • A study explored the synthesis and antidopaminergic properties of benzamides related to 3-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide, indicating their potential as antipsychotic agents. These compounds, including the benzamide derivative 6, demonstrated potent activity both in vitro and in vivo, suggesting their suitability for investigating dopamine D-2 mediated responses (Högberg et al., 1990).

Synthesis of Novel Compounds

  • Research has focused on the synthesis of various derivatives, such as pyrimidino and pyridino compounds, from similar brominated benzamides. These studies contribute to the development of new chemical structures and the exploration of their biological activities (Al-Haiza et al., 2003).

Antimicrobial Activity

  • Studies have synthesized derivatives like 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines and evaluated their antimicrobial activities. This research contributes to the discovery of new compounds with potential applications in combating microbial infections (Parameshwarappa & Sangapure, 2009).

Development of Anti-Inflammatory and Analgesic Agents

  • Novel compounds derived from benzamides, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated as anti-inflammatory and analgesic agents. This research highlights the potential of these compounds in medical applications (Abu‐Hashem et al., 2020).

Investigation of Conformationally Restricted Derivatives

  • Studies have synthesized and evaluated conformationally restricted derivatives of remoxipride, a compound related to this compound, for their ability to inhibit dopamine D-2 receptor binding. These studies contribute to the understanding of the structural requirements for effective antipsychotic agents (Norman et al., 1993).

properties

IUPAC Name

3-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-7-3-1-2-6(4-7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPVIAINLKWUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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